molecular formula C18H20FN5O3 B11159961 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

Cat. No.: B11159961
M. Wt: 373.4 g/mol
InChI Key: LHELXBPGQADURJ-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is a complex organic compound with a unique structure that combines a purine derivative with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Derivative: This involves the reaction of a suitable purine precursor with dimethyl groups to form the 1,3-dimethyl-2,6-dioxo structure.

    Attachment of the Fluorophenyl Group:

    Formation of the Propanamide Linkage: The final step involves the formation of the propanamide linkage through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide is unique due to its combination of a purine derivative with a fluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

Molecular Formula

C18H20FN5O3

Molecular Weight

373.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(4-fluorophenyl)ethyl]propanamide

InChI

InChI=1S/C18H20FN5O3/c1-22-16-15(17(26)23(2)18(22)27)24(11-21-16)10-8-14(25)20-9-7-12-3-5-13(19)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,20,25)

InChI Key

LHELXBPGQADURJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NCCC3=CC=C(C=C3)F

Origin of Product

United States

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